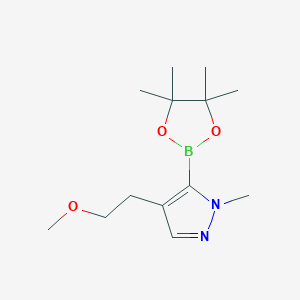

4-(2-methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

4-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. This compound features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a 2-methoxyethyl group, and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Propiedades

IUPAC Name |

4-(2-methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O3/c1-12(2)13(3,4)19-14(18-12)11-10(7-8-17-6)9-15-16(11)5/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWXGGSFRIRNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125103 | |

| Record name | 4-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430057-93-4 | |

| Record name | 4-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430057-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Pyrazole derivatives

are a class of compounds that have been studied for their potential biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects. The exact targets and mode of action can vary widely depending on the specific structure of the compound.

Boronic esters

, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure, the route of administration, and individual patient factors.

The result of action and the action environment would also depend on the specific targets of the compound and the biological pathways it affects. These could include changes at the molecular and cellular level, and could be influenced by factors such as the concentration of the compound, the presence of other compounds, and the specific cellular or tissue environment.

Actividad Biológica

4-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities that warrant investigation. This article synthesizes available research findings on its biological activity, including data tables and case studies.

- Chemical Formula : C13H23BN2O3

- Molecular Weight : 266.14 g/mol

- CAS Number : 1430057-93-4

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anticancer agent and its interaction with cellular mechanisms.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. In one study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The results demonstrated that it could inhibit cell proliferation effectively.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A375 | 8.2 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 12.5 | Inhibition of tubulin polymerization |

The IC50 values indicate the concentration at which the compound inhibits 50% of cell proliferation, suggesting a potent activity against these cancer types.

Mechanistic Studies

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.

- Tubulin Interaction : Similar to other pyrazole derivatives, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.

Case Studies

A recent study published in Nature Reviews Cancer evaluated the efficacy of various pyrazole derivatives, including our compound of interest, against resistant cancer cell lines. The findings highlighted that:

- The compound was effective against P-glycoprotein (P-gp) mediated drug resistance.

- It demonstrated enhanced metabolic stability compared to other derivatives.

Aplicaciones Científicas De Investigación

Key Characteristics:

- Molecular Formula : C₁₅H₁₉BNO₄

- Molecular Weight : 293.14 g/mol

- CAS Number : 1430057-93-4

Pharmacological Applications

The compound's structure suggests potential biological activity, particularly in medicinal chemistry. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory and analgesic properties.

Case Studies :

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that similar compounds exhibited significant COX inhibition, suggesting that this pyrazole derivative may have therapeutic potential in treating inflammatory conditions .

- Anticancer Properties : Preliminary studies have shown that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents. The incorporation of the dioxaborolane moiety may improve the selectivity and potency of anticancer drugs .

Material Science

The unique properties of boron compounds make them valuable in material science, particularly in the development of new polymers and nanomaterials.

Applications :

- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable boronate esters can enhance the mechanical properties of polymer networks .

- Nanocomposites : Research has shown that incorporating boron-containing compounds into nanocomposites can improve thermal stability and mechanical strength. This application is particularly relevant in creating materials for aerospace and automotive industries .

Synthetic Chemistry

The presence of both the pyrazole ring and the boron moiety allows for various synthetic applications.

Synthesis Methodologies :

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis .

- Functionalization of Aromatic Compounds : The reactive sites on the pyrazole ring can be utilized for further functionalization, allowing chemists to create a library of derivatives with tailored properties for specific applications .

Data Tables

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The target compound’s 4-(2-methoxyethyl) group distinguishes it from analogs with substituents at positions 3 or 4 (e.g., ). This substitution may influence steric and electronic properties during cross-coupling reactions.

- Crystallinity : Analogous halogenated pyrazole-boronates (e.g., 4-(4-chlorophenyl)- derivatives in ) exhibit isostructural packing in crystals, but the target compound’s methoxyethyl group may disrupt such packing due to increased flexibility .

Comparison of Yields :

- Microwave-assisted synthesis (e.g., ) improves reaction efficiency for similar compounds, suggesting applicability to the target molecule .

Reactivity in Cross-Coupling Reactions

The boronate ester’s reactivity in Suzuki-Miyaura couplings depends on substituent effects:

- Electron-Donating Groups : The 2-methoxyethyl group is electron-donating, which may slow oxidative addition steps compared to electron-withdrawing groups (e.g., CF3 in ) .

- Steric Hindrance : The 4-position substituent’s bulk may hinder coupling efficiency relative to 3-substituted analogs (e.g., 3-methoxy derivatives in ).

Métodos De Preparación

General Synthetic Strategy

The synthesis typically starts from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is functionalized at the nitrogen atom (N1 position) by alkylation with 2-methoxyethyl derivatives. The boronate ester moiety remains intact throughout the process, allowing further transformations.

Alkylation with 2-Methoxyethyl Halides

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-bromo-2-methoxyethane or 2-(chloromethoxy)ethyl derivatives

- Bases: sodium hydride, potassium carbonate, cesium carbonate

- Solvents: N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile

- The pyrazole boronate ester is dissolved in an aprotic solvent (DMF, THF, or acetonitrile).

- A strong base such as sodium hydride (NaH) or milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is added to deprotonate the pyrazole nitrogen.

- The alkyl halide (e.g., 1-bromo-2-methoxyethane) is added dropwise or in one portion.

- The reaction mixture is stirred at temperatures ranging from room temperature to reflux (25°C to 95°C) for several hours (3 to 24 hours).

- After completion, the reaction is quenched with water or acid, and the product is extracted with organic solvents such as ethyl acetate.

- The crude product is purified by column chromatography or silica gel flash chromatography.

Representative Experimental Conditions and Yields

| Entry | Base Used | Solvent | Temperature | Time | Alkylating Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Sodium hydride (NaH) | DMF | RT | 1 hr + 15 hr | (2-(chloromethoxy)ethyl)(trimethyl)silane | 60 | Reaction under ice-cooling initially, then room temperature; product isolated as yellow oil |

| 2 | Potassium carbonate | DMF | 20°C | 16 hr | (2-(chloromethoxy)ethyl)trimethylsilane | 60 | Stirred at ambient temperature; workup by extraction and drying |

| 3 | Cesium carbonate | DMF | 80°C | 16 hr | 1-bromo-2-methoxyethane | 85 | Stirred at elevated temperature; filtration and recrystallization with tert-butyl methyl ether |

| 4 | Sodium hydride (NaH) | THF | Reflux | 24 hr | 1-bromo-2-methoxyethane | Not specified | Reaction mixture treated with aqueous HCl post-reflux; product isolated by extraction |

| 5 | Cesium carbonate | Acetonitrile | 50°C | Overnight | 2-bromoethyl methyl ether | Not specified | Reaction under nitrogen atmosphere; product isolated by filtration and concentration |

| 6 | Potassium carbonate | Acetonitrile | 35°C | 3-4.5 hr | Iodomethyl methyl ether | 26 | Reaction monitored by LCMS; purification by silica gel chromatography |

Mechanistic Insights and Optimization

- The use of strong bases like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating nucleophilic substitution on alkyl halides.

- Milder bases such as potassium or cesium carbonate are effective under longer reaction times and elevated temperatures, offering operational simplicity and potentially fewer side reactions.

- The choice of solvent influences the reaction rate and solubility of reactants; DMF and acetonitrile are preferred for their polarity and ability to dissolve both inorganic bases and organic substrates.

- Protection of the alkylating agent (e.g., as trimethylsilyl ethers) can be employed to improve selectivity and yield.

- Microwave-assisted heating has been reported to accelerate related coupling reactions but is less documented specifically for this alkylation.

Purification and Characterization

- Products are typically purified by silica gel column chromatography using gradients of ethyl acetate/hexanes or petroleum ether/ethyl acetate.

- Purity and identity are confirmed by LCMS, showing molecular ion peaks consistent with the expected mass (e.g., [M+H]+ = 253 for the methoxyethyl derivative).

- Retention times in LCMS range from 0.84 to 1.82 minutes depending on the method and column used.

- NMR and MS data support the structure, confirming substitution at the pyrazole nitrogen and retention of the boronate ester.

Summary Table of Key Preparation Data

| Compound | Base | Solvent | Temp (°C) | Time (h) | Alkylating Agent | Yield (%) | MS (m/z) [M+H]+ | Purification Method |

|---|---|---|---|---|---|---|---|---|

| 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | NaH | DMF | RT | 16 | 1-bromo-2-methoxyethane | ~60-85 | 253 | Silica gel chromatography |

| Same compound | K2CO3 | Acetonitrile | 35 | 3-4.5 | Iodomethyl methyl ether | 26 | 253 | Silica gel chromatography |

| Trimethylsilyl-protected intermediate | NaH | DMF | RT | 16 | (2-(chloromethoxy)ethyl)trimethylsilane | 60 | 325 | Column chromatography |

Research Findings and Practical Notes

- The alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-bromo-2-methoxyethane is a reliable method to obtain the target compound with moderate to good yields.

- Sodium hydride and cesium carbonate are the most effective bases, with cesium carbonate providing milder reaction conditions.

- The reaction is sensitive to moisture and oxygen; inert atmosphere (nitrogen) is recommended for optimal yields.

- The boronate ester group remains stable under the reaction conditions, preserving the compound’s utility for subsequent cross-coupling or functionalization.

- Purification by flash chromatography is straightforward, and the product is typically isolated as an oil or foam.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrazole-boronic ester compound?

The synthesis typically involves sequential functionalization of the pyrazole core. A practical approach includes:

- Step 1 : Introduction of the boronic ester group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Step 2 : Alkylation at the pyrazole nitrogen using 2-methoxyethyl chloride in the presence of a base like K₂CO₃ in DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be prioritized?

Key characterization methods include:

- ¹H NMR : Look for the singlet at δ 1.2–1.3 ppm (tetramethyl groups of the dioxaborolane) and the methoxyethyl chain signals (δ 3.2–3.6 ppm) .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic ester moiety .

- IR Spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and C-N pyrazole ring vibrations at ~1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 335.23 (calculated for C₁₆H₂₇BN₂O₃).

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane group impact cross-coupling efficiency in Suzuki-Miyaura reactions?

The bulky pinacol boronic ester group can reduce reaction rates due to steric constraints. To mitigate this:

- Use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity for hindered substrates .

- Optimize reaction temperature (80–100°C) and solvent (toluene/EtOH mixtures) to balance steric effects and reactivity .

- Monitor reaction progress via TLC or HPLC-MS to identify byproducts (e.g., protodeboronation) .

Q. What analytical strategies resolve contradictions between computational predictions and experimental NMR data for conformational isomers?

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NOESY data to identify dominant conformers .

- Variable-Temperature NMR : Probe dynamic behavior of the methoxyethyl chain; coalescence temperatures reveal energy barriers for rotation .

- X-ray Crystallography : Resolve crystal packing effects that may stabilize unexpected conformations (e.g., intramolecular CH-π interactions) .

Q. How can researchers assess the hydrolytic stability of the boronic ester under aqueous conditions, and what are implications for storage?

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–9) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Findings : The compound is stable in neutral and mildly acidic conditions but hydrolyzes rapidly above pH 7. Store under anhydrous conditions at –20°C in sealed, argon-flushed vials .

Methodological Considerations

6. Designing experiments to explore the compound’s role in multicomponent reactions (MCRs):

- Hypothesis : The boronic ester can act as a directing group in Ugi or Passerini reactions.

- Protocol : React with aldehydes, isocyanides, and carboxylic acids in methanol at 50°C. Use ²H NMR to track regioselectivity .

- Troubleshooting : If boronic ester cleavage occurs, switch to aprotic solvents (e.g., THF) and reduce reaction time .

7. Addressing batch-to-batch variability in catalytic applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.